5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one

Medicinal Chemistry Structure–Activity Relationship Kinase Inhibitor Design

Procure 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one (CAS 881044-20-8) to introduce a critical N1-aliphatic diversity element into your FGFR1 SAR program. This branched 3-methylbutyl analog accesses a distinct conformational and lipophilic space compared to linear alkyl or planar aryl benchmarks (IC₅₀ range 0.32–27 µM in related series), enabling deconvolution of steric, metabolic, and binding-pocket complementarity effects. Ideal as a matched molecular pair comparator for linear pentyl congeners. Supports medicinal chemistry, computational docking validation, and DMPK profiling initiatives. Use as a structurally differentiated probe for anticancer phenotypic screening against A549, MCF7, and DU145 cell lines.

Molecular Formula C16H20N4O
Molecular Weight 284.363
CAS No. 881044-20-8
Cat. No. B2553988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one
CAS881044-20-8
Molecular FormulaC16H20N4O
Molecular Weight284.363
Structural Identifiers
SMILESCC(C)CCN1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O
InChIInChI=1S/C16H20N4O/c1-10(2)7-8-20-9-13(21)14(15(20)17)16-18-11-5-3-4-6-12(11)19-16/h3-6,10,17,21H,7-9H2,1-2H3,(H,18,19)
InChIKeyXQAPXKNNJABGDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one (CAS 881044-20-8): Chemical Identity and Structural Class


5-Amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one (CAS 881044-20-8) is a synthetic small molecule belonging to the 5-amino-4-(1H-benzimidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one chemotype [1]. It has the molecular formula C₁₆H₂₀N₄O and a molecular weight of 284.36 g/mol . The core scaffold comprises a benzimidazole ring linked at the 2-position to a 5-amino-1,2-dihydro-3H-pyrrol-3-one system, with an N1-(3-methylbutyl) substituent imparting a branched aliphatic chain [1]. This chemotype has been explored in the peer-reviewed literature primarily as a scaffold for kinase inhibition, most notably against fibroblast growth factor receptor 1 (FGFR1), where closely related phenyl-substituted analogs have demonstrated IC₅₀ values ranging from 0.32 μM to 27 μM . However, publicly available quantitative biological activity data specific to the 3-methylbutyl-substituted compound remain scarce, and much of the evidence supporting its differentiation rests on class-level inference and computationally predicted physicochemical properties.

Why In-Class Substitution of 5-Amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one Is Not Trivial


The 5-amino-4-(1H-benzimidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity at the N1 position [1]. In the FGFR1 inhibitor series, replacing a 3-hydroxy-phenyl N1 substituent with a 4-fluorophenyl group shifts the IC₅₀ from 0.32 μM to 27 μM — an approximately 84-fold loss of potency [1]. Similarly, within the broader pyrrolone–benzimidazole class, N1 substitution from benzyl to benzimidazole-linked pyrrolone alters antiproliferative potency against cancer cell lines by several micromolar [2]. The 3-methylbutyl group present in CAS 881044-20-8 introduces a branched alkyl chain that differs sterically, electronically, and in lipophilicity from the linear alkyl (e.g., butyl, pentyl, hexyl) and aryl (e.g., phenyl, 4-fluorophenyl) N1 substituents found in the most closely characterized analogs [1]. These differences are expected to modulate target binding affinity, selectivity, and ADME properties, making simple interchange with another in-class compound scientifically unsound without confirmatory experimental data.

Quantitative Differentiation Evidence for 5-Amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one (CAS 881044-20-8)


N1 Substituent Branching: Structural Differentiation from Linear Alkyl and Aryl Analogs

The target compound bears a 3-methylbutyl (isopentyl) group at the N1 position, which is a branched C₅ alkyl chain. In contrast, the closest commercially available and literature-characterized analogs carry either linear alkyl chains (butyl, pentyl, hexyl) or aromatic substituents (phenyl, 4-fluorophenyl) at N1 [1]. In the FGFR1 inhibitor series, a change from 3-hydroxy-phenyl to 4-fluorophenyl at N1 shifts IC₅₀ from 0.32 μM to 27 μM, demonstrating the functional sensitivity of this position [1]. The branched-chain topology of CAS 881044-20-8 introduces distinct steric bulk and conformational flexibility compared to linear congeners, which occupy a narrower steric envelope . While direct comparative biochemical data are not publicly available for this specific compound, the N1 substituent is a primary determinant of biological activity in this chemotype, and the branched alkyl chain represents a structurally differentiated chemical space relative to characterized analogs.

Medicinal Chemistry Structure–Activity Relationship Kinase Inhibitor Design

FGFR1 Kinase Inhibition: Class-Level Potency Range and N1-Substituent Sensitivity

The 5-amino-4-(1H-benzimidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one scaffold has been validated as an FGFR1 inhibitor chemotype through molecular docking and in vitro kinase assays [1]. The parent hit compound (with N1-phenyl substitution) inhibited FGFR1 with an IC₅₀ of 3.5 μM, and optimization yielded analogs with IC₅₀ values of 0.32 μM (N1-3-hydroxyphenyl) and 0.63 μM (N1-3-hydroxyphenyl with 6-methylbenzimidazole) [1]. A structurally related analog, FGFR1 inhibitor-15 (N1-4-fluorophenyl), was less potent at IC₅₀ = 27 μM . This demonstrates a dynamic range of over 80-fold in FGFR1 IC₅₀ driven solely by N1 substitution. The 3-methylbutyl analog (CAS 881044-20-8) occupies an unexplored region of this SAR landscape, with no publicly reported FGFR1 IC₅₀. The branched alkyl chain is predicted to interact differently with the FGFR1 ATP-binding pocket compared to the planar aryl substituents of the characterized analogs, potentially yielding a distinct potency and selectivity profile.

FGFR1 Inhibition Oncology Kinase Assay

Antiproliferative Activity: Class-Level Cytotoxicity and the Benzimidazole–Pyrrolone Pharmacophore

Benzimidazole-linked pyrrolones, as a broader compound class, have demonstrated in vitro antiproliferative activity against multiple cancer cell lines [1]. In a 2022 study, (E)-5-(1H-benzimidazol-2-yl)-3-(3,4,5-trimethoxybenzylidene)-1H-pyrrol-2(3H)-one exhibited IC₅₀ values of 8.3 ± 0.53 μM (A549), 7.2 ± 1.42 μM (MCF7), and 7.7 ± 0.13 μM (DU145) [1]. The study concluded that benzimidazole-linked pyrrolones are more potent than their benzylpyrrolone analogs [1]. Within the 5-amino sub-series, the FGFR1-active compound with N1-(3-hydroxyphenyl) substitution demonstrated antiproliferative activity against KG1 myeloma cells with IC₅₀ values of 5.6–9.3 μM [2]. The 3-methylbutyl analog (CAS 881044-20-8) retains the core benzimidazole–pyrrolone pharmacophore required for anticancer activity in this class, but no cell-based cytotoxicity data have been publicly reported for this specific compound.

Anticancer Cytotoxicity Benzimidazole–Pyrrolone

Predicted Physicochemical Profile and Drug-Likeness vs. Aryl-Substituted Analogs

Computational predictions for the C₁₆H₂₀N₄O isomer space indicate a clogP of approximately 2.30 and a topological polar surface area (TPSA) of ~51 Ų for the target scaffold [1]. The 3-methylbutyl substituent contributes increased rotatable bond count (approximately 5–6) compared to aryl-substituted analogs, which generally have fewer rotatable bonds . The branched alkyl chain is also expected to reduce aqueous solubility relative to aryl-substituted analogs, which typically benefit from more favorable crystal packing. Compared to the 4-fluorophenyl analog (MW 336.32, TPSA ~55 Ų), CAS 881044-20-8 has a lower molecular weight (284.36 vs. 336.32 g/mol) but higher predicted logP due to the aliphatic nature of the N1 substituent . Both compounds satisfy Lipinski's Rule of Five with zero violations. The predicted ADME profile for benzimidazole-linked pyrrolones in this series has been reported to fall within an acceptable range for oral bioavailability [2].

ADME Prediction Drug-Likeness Lipophilicity

Key Caveat: Limited Publicly Available Target-Specific Quantitative Data

A comprehensive search of the peer-reviewed literature, patent databases (including Google Patents, USPTO, EPO, and WIPO), BindingDB, ChEMBL, and PubChem did not yield any entry with direct quantitative biochemical or cell-based activity data for CAS 881044-20-8 [1][2][3]. The compound is listed in chemical vendor catalogs (BenchChem, EvitaChem, ChemSrc) as a research chemical with typical purity of 95% , but no associated bioactivity annotations were found. In contrast, the closest characterized analogs—N1-aryl-substituted 5-amino-4-(1H-benzimidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-ones—have published IC₅₀ values against FGFR1 (0.32–27 μM) and cancer cell lines (5.6–9.3 μM) [4][5]. Procurement decisions for CAS 881044-20-8 must therefore be based on its structural differentiation (branched N1-alkyl chain) and predicted physicochemical properties, rather than on demonstrated superiority in a specific assay.

Data Availability Procurement Decision Risk Assessment

Recommended Application Scenarios for 5-Amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one (CAS 881044-20-8)


FGFR1 Kinase Inhibitor SAR Probe: Exploring N1-Alkyl Chain Branching Effects

CAS 881044-20-8 is best deployed as a structurally differentiated probe within an FGFR1-focused SAR campaign. The compound's branched 3-methylbutyl chain samples a distinct region of N1-substituent chemical space compared to the well-characterized aryl-substituted analogs (IC₅₀ range 0.32–27 μM) [1]. Researchers seeking to map the lipophilic and steric tolerance of the FGFR1 ATP-binding pocket at the N1-vector should prioritize this compound over linear alkyl analogs (e.g., pentyl, hexyl), which have similar MW and lipophilicity but lack the steric branching that can differentially affect binding pocket complementarity [1][2]. The compound can serve as a matched molecular pair comparator with its linear pentyl isomer (CID 2338540) to isolate the effect of chain branching on kinase inhibition potency and selectivity.

Benzimidazole–Pyrrolone Anticancer Library Expansion with Aliphatic Diversity

Given that benzimidazole-linked pyrrolones exhibit low-micromolar antiproliferative activity against A549 (lung), MCF7 (breast), and DU145 (prostate) cancer cell lines, and that N1-substitution is a critical determinant of potency [1][2], CAS 881044-20-8 provides an aliphatic diversity element currently underrepresented in published libraries. Most characterized analogs bear aromatic N1 substituents; the 3-methylbutyl group introduces a conformationally flexible, lipophilic side chain that may alter cell permeability, intracellular distribution, or off-target interactions relative to aryl benchmarks. Medicinal chemistry teams building focused libraries for anticancer phenotypic screening should consider this compound as a representative of the N1-alkyl sub-series.

Computational Chemistry and Molecular Docking: Testing N1-Vector Conformational Hypotheses

The VEGFR-2 docking studies performed on related benzimidazole–pyrrolones identified key interactions with Glu885, Cys919, and Asp1046, with docking scores consistent with experimental anticancer activity [1]. The 3-methylbutyl chain in CAS 881044-20-8 presents a conformational sampling challenge not present with planar aryl substituents, making this compound a useful test case for evaluating docking scoring function performance on flexible alkyl substituents. Computational chemists can use this compound to benchmark how well in silico methods recapitulate experimental binding data once such data become available, and to prospectively rank N1-alkyl congeners for synthesis prioritization.

Metabolic Stability and CYP450 Interaction Profiling of N1-Alkyl Benz imidazole–Pyrrolones

The 3-methylbutyl substituent introduces a branched alkyl chain that may exhibit differential CYP450-mediated metabolism compared to linear alkyl or aryl analogs [1]. The branched nature of the 3-methylbutyl group potentially reduces the rate of ω-oxidation relative to linear alkyl chains, while the absence of aromatic rings at N1 may reduce CYP2C9 and CYP2D6 binding compared to phenyl-substituted benchmarks. DMPK laboratories evaluating the metabolic stability of the benzimidazole–pyrrolone chemotype can use CAS 881044-20-8 as a comparator against N1-aryl and N1-linear-alkyl analogs in human liver microsome stability assays and CYP450 isoform inhibition panels.

Quote Request

Request a Quote for 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.